molecular formula C17H24N2O3 B173041 tert-Butyl benzyloxy(4-cyanobutyl)carbamate CAS No. 128173-50-2

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Cat. No.: B173041
CAS No.: 128173-50-2
M. Wt: 304.4 g/mol
InChI Key: PMFJIAMYWRXMHN-UHFFFAOYSA-N
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Description

tert-Butyl benzyloxy(4-cyanobutyl)carbamate (CAS 128173-50-2) is a high-purity chemical building block featuring a nitrile functional group, primarily used in organic synthesis and pharmaceutical research . This compound, with the molecular formula C 17 H 24 N 2 O 3 and a molecular weight of 304.39 g/mol, serves as a protected intermediate for the synthesis of more complex molecules . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a cornerstone in peptide synthesis and protecting group chemistry, allowing for selective reactions at other molecular sites . Researchers value this compound for its role in constructing molecular scaffolds. The 4-cyanobutyl chain offers a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, which is useful in expanding structure-activity relationships in drug discovery projects . As a liquid with a density of approximately 1.081 g/cm³, it can be easier to handle in solution-phase synthesis . Please handle with appropriate precautions; this product is labeled with the GHS07 pictogram and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJIAMYWRXMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443542
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128173-50-2
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The condensation of tert-butyl carbamate derivatives with benzyloxy(4-cyanobutyl) precursors represents a classical approach. As detailed in patent CN102020589B, this method involves nucleophilic substitution between a tert-butyl-protected amine and a benzyloxyalkyl electrophile. For example, tert-butyl carbamate reacts with 4-cyano-1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) to form the target compound.

Key reagents :

  • Electrophile : 4-cyano-1-bromobutane or analogous alkyl halides.

  • Base : K₂CO₃ or triethylamine (Et₃N) in aprotic solvents (e.g., acetonitrile or dimethylformamide).

  • Temperature : 60–80°C under reflux conditions.

Yield and Optimization

Yields typically range from 65% to 78%, contingent on the purity of starting materials and reaction time (12–24 hours). Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of amine to electrophile) and employing slow addition techniques.

Photoredox/Nickel Dual Catalytic Cross-Coupling

Modern Catalytic Strategy

A cutting-edge method leverages photoredox/Ni dual catalysis to achieve C–N bond formation, as demonstrated in sp³ C–H alkylation protocols. This approach avoids pre-functionalized electrophiles by directly coupling tert-butyl carbamate with a benzyloxy(4-cyanobutyl) fragment via hydrogen atom transfer (HAT).

Catalytic system :

  • Photocatalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Nickel catalyst : Ni(BF₄)₂·6H₂O (4 mol%).

  • Ligand : 4,4’-dimethoxy-2,2’-bipyridine (4 mol%).

  • Additive : Quinuclidine (10 mol%) as a HAT mediator.

Reaction conditions :

  • Solvent : MeCN/H₂O (4:1 v/v).

  • Light source : Blue LEDs (450 nm).

  • Temperature : Room temperature with fan cooling.

Efficiency and Scope

This method achieves moderate to high yields (70–85%) with excellent functional group tolerance. The use of visible light irradiation enhances selectivity for the desired product while minimizing side reactions. However, scalability remains challenging due to the cost of iridium catalysts.

Stepwise Protection-Alkylation Approach

Sequential Functionalization

A modular strategy involves sequential protection of the amine group followed by alkylation:

  • Protection : Reacting 4-cyanobutylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form tert-butyl (4-cyanobutyl)carbamate.

  • Benzyloxy Introduction : Treating the intermediate with benzyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF).

Critical parameters :

  • Protection step : Boc₂O (1.2 equiv.), 0°C to room temperature, 2 hours.

  • Alkylation step : Benzyl bromide (1.1 equiv.), NaH (1.5 equiv.), THF, 50°C, 6 hours.

Yield and Purification

The two-step process affords an overall yield of 60–70%. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. This method is preferred for small-scale syntheses but requires meticulous handling of moisture-sensitive reagents.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Yield Reaction Time Scalability
Traditional CondensationK₂CO₃, alkyl halide65–78%12–24 hHigh
Photoredox/Ni CatalysisIr/Ni, quinuclidine70–85%6–8 hModerate
Stepwise ProtectionBoc₂O, NaH, benzyl bromide60–70%8–10 hHigh

Key observations :

  • Catalytic cross-coupling offers superior yields but faces economic barriers.

  • Traditional condensation balances cost and efficiency for industrial applications.

  • Stepwise protection provides flexibility but involves multi-step purification.

Mechanistic Insights and Side Reactions

Competing Pathways

In condensation-based routes, over-alkylation at the carbamate nitrogen is a common side reaction (5–10% yield loss). This is mitigated by using bulky bases (e.g., DBU) or lowering reaction temperatures. Photoredox methods occasionally generate minor byproducts from HAT-mediated hydrogen abstraction, necessitating chromatographic separation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate traditional condensation but may decompose tert-butyl groups at elevated temperatures. Conversely, MeCN in photoredox systems stabilizes reactive intermediates without compromising the carbamate backbone.

Industrial and Laboratory-Scale Considerations

Large-Scale Production

Industrial facilities favor traditional condensation for its simplicity and compatibility with continuous-flow reactors. Patent CN102020589B highlights the use of tubular reactors to enhance mixing and reduce reaction times to 4–6 hours.

Laboratory Optimizations

Academic labs often employ photoredox catalysis for rapid access to derivatives. The method’s tolerance for diverse functional groups enables parallel synthesis of analogs for structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-Butyl benzyloxy(4-cyanobutyl)carbamate serves as a protecting group in the synthesis of peptides and other complex organic compounds. Its bulky tert-butyl group helps to prevent unwanted reactions during multi-step syntheses, allowing for greater control over product formation .

Medicinal Chemistry

The compound has been investigated for its potential as a prodrug in drug delivery systems. Its structure allows for modifications that can enhance bioavailability and target specific biological pathways, particularly in the development of hydroxamic acid derivatives .

Biological Studies

In biochemical research, this compound is employed to study enzyme mechanisms and protein interactions . By protecting reactive sites on substrates, researchers can better understand the kinetics and dynamics of enzyme activity .

Pharmaceutical Production

The compound is utilized in the pharmaceutical industry for the synthesis of various drugs, including intermediates for medications like lacosamide, which is used to treat epilepsy . Its role as a synthetic intermediate demonstrates its importance in creating effective therapeutic agents.

Agrochemicals

In addition to pharmaceuticals, this compound finds applications in the production of agrochemicals. Its ability to modify biological activity makes it valuable for developing herbicides and pesticides .

Case Studies

StudyApplicationFindings
Organic SynthesisDemonstrated its utility as a protecting group in peptide synthesis with high yields (up to 97%).
Medicinal ChemistryHighlighted its role as an intermediate for lacosamide synthesis with an efficiency yield of 81.6%.
Biochemical MechanismsUtilized in enzyme studies to elucidate reaction pathways by selectively masking functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Target Compound :

  • Functional Groups: The target compound replaces the hydroxy and propargyloxy groups with a benzyloxy and 4-cyanobutyl chain.
  • Reactivity : The nitrile in the target compound may offer unique reactivity (e.g., Staudinger reactions) compared to the propargyloxy group’s alkyne-based reactivity in the analog.
2.2. tert-Butyl (4-hydroxybutan-2-yl)carbamate
  • Source : Safety Data Sheet (BLD Pharmatech) .
  • Identified for laboratory research use (CAS 146514-31-0), with safety guidelines emphasizing non-drug applications .

Comparison with Target Compound :

  • Functional Groups : The hydroxyl group in this analog contrasts with the nitrile in the target compound. Hydroxyl groups enhance solubility in polar solvents, whereas nitriles increase hydrophobicity and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Functional Groups Key Applications Reactivity
This compound N/A Benzyloxy, nitrile, tert-butyl carbamate Drug intermediates, polymer chemistry Nitrile-specific reactions (e.g., hydrolysis)
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate N/A Hydroxybenzyl, propargyl ether Click chemistry, crystallography studies Propargyl-alkyne cycloadditions
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 Hydroxybutyl Lab research (non-drug) Hydrogen bonding, esterification

Research Findings and Implications

  • Electronic Effects : The benzyloxy group in the target compound may shield the carbamate nitrogen, reducing nucleophilic attack compared to the hydroxy-substituted analog .
  • Safety Profiles : The nitrile group in the target compound could pose higher toxicity risks compared to the hydroxybutyl analog, necessitating stringent handling protocols (e.g., ventilation, PPE) .
  • Synthetic Utility: The 4-cyanobutyl chain offers a versatile handle for elongation or functionalization, unlike the rigid propargyloxybenzyl groups in the analog from Lei Ao et al. .

Biological Activity

Introduction

tert-Butyl benzyloxy(4-cyanobutyl)carbamate, also known as tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of hydroxamic acid derivatives. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.384 g/mol
  • Density : 1.081 g/cm³
  • Boiling Point : 451.523 °C
  • Flash Point : 226.873 °C

These properties indicate that the compound is stable at room temperature but requires careful handling due to its potential irritant effects on skin and eyes .

This compound can be synthesized through various methods, including the reaction of benzyloxy carbamic acid derivatives with alkylating agents under basic conditions. The synthesis often involves intramolecular cyclization, which is facilitated by the bulky tert-butyl group, allowing for selective reactions that yield cyclic hydroxamic acids .

The compound's mechanism of action is primarily attributed to its ability to form cyclic hydroxamic acids, which are known for their role as matrix metalloproteinase inhibitors and potential anticancer agents. These hydroxamic acids can chelate metal ions such as zinc, which are crucial for the activity of various metalloenzymes involved in tumor progression .

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with a similar structure demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines.
  • Mechanism : The anticancer activity is believed to arise from the inhibition of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

  • Study on Hydroxamic Acid Derivatives :
    A study evaluated a series of hydroxamic acid derivatives, including those derived from this compound. The results showed that these compounds effectively inhibited MMPs and reduced the invasiveness of cancer cells in vitro .
  • Siderophore Analogs :
    Research into siderophore analogs revealed that cyclic hydroxamic acids could mimic natural iron-chelating agents produced by bacteria, enhancing their potential as antimicrobial agents. This suggests that this compound may also possess antibacterial properties due to its structural similarities .

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown:

  • Skin and Eye Irritation : Classified as irritants based on safety data sheets.
  • Acute Toxicity : No significant acute toxicity reported; however, caution is advised due to potential irritant properties .

Q & A

Q. What are the common synthetic methodologies for tert-Butyl benzyloxy(4-cyanobutyl)carbamate, and what intermediates are critical?

Answer: Synthesis typically involves multi-step protection-deprotection strategies. A key intermediate is tert-butyl (4-bromobutyl)carbamate, which undergoes nucleophilic substitution with benzyloxy groups under basic conditions (e.g., K₂CO₃/CH₃CN). For cyanobutyl incorporation, nitrile functionalization via Stork enamine or cyanoalkylation reactions is employed. Evidence from bromoalkyl carbamate derivatives (e.g., tert-butyl (4-bromobutyl)carbamate, CAS 167886-56-8) highlights the use of coupling reactions with benzyloxy nucleophiles to install the benzyl ether moiety . Additional routes involve Boc-protected amines reacting with benzyl chloroformate, followed by cyanobutyl group introduction via alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. Benzyloxy aromatic protons resonate at δ 7.2–7.4 ppm.
    • ¹³C NMR : The carbamate carbonyl (C=O) is observed at δ 150–155 ppm; nitrile (C≡N) at δ 115–120 ppm.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C≡N stretch (~2250 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., calculated for C₁₇H₂₄N₂O₃: 304.18 g/mol) and fragmentation patterns.
    Data from structurally similar carbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate, CAS 167081-25-6) confirm these trends .

Q. How should researchers handle stability contradictions in storage recommendations for tert-butyl carbamates?

Answer: Discrepancies arise due to substituent sensitivity. For example:

  • recommends room-temperature storage for tert-butyl (4-chlorophenethyl)carbamate.
  • advises refrigeration for biphenyl-derived carbamates due to hydrolytic instability.
    Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If the compound contains moisture-sensitive groups (e.g., cyanobutyl), store under argon at 2–8°C .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of tert-Butyl benzyloxycarbamate derivatives?

Answer:

  • Chiral Catalysis : Use of BINOL-derived phosphoric acids or Jacobsen catalysts for asymmetric benzyloxy group introduction.
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of racemic intermediates, as demonstrated for tert-butyl cyclohexylcarbamates (>90% ee) .
  • Dynamic Kinetic Resolution : Combine Pd-catalyzed racemization with enzymatic hydrolysis to achieve high enantiomeric excess .

Q. How can conflicting reactivity data for tert-butyl carbamates in cross-coupling reactions be resolved?

Answer: Contradictions in Suzuki-Miyaura coupling yields (e.g., 40–85%) may stem from competing Boc-group cleavage. Optimization Steps :

  • Protection Stability : Pre-coordinate Pd catalysts with Boc-protected amines to prevent deprotection.
  • Base Selection : Use mild bases (Cs₂CO₃ instead of NaOH) to preserve carbamate integrity.
    Evidence from tert-butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0) shows improved yields (75–90%) with Pd(OAc)₂/XPhos and Cs₂CO₃ .

Q. What role do tert-butyl carbamates play in synthesizing bioactive molecules?

Answer: They serve as intermediates in drug discovery:

  • CCR2 Antagonists : Enantioselective synthesis of benzyl carbamates via iodolactamization (e.g., Key step in CCR2 antagonist intermediates) .
  • Kinase Inhibitors : tert-Butyl carbamates with trifluoromethyl groups are precursors for triazolopyrazine derivatives (e.g., CAS 2088771-62-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl benzyloxy(4-cyanobutyl)carbamate
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tert-Butyl benzyloxy(4-cyanobutyl)carbamate

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